ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound with significant interest in the field of synthetic chemistry. This compound is known for its unique structure, which combines an imidazo ring fused with a pyrimidine ring, making it a valuable scaffold in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with ethyl glyoxylate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]pyrimidine derivatives: Widely studied for their medicinal properties and synthetic versatility.
The uniqueness of ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and the resulting bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 7,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-4,6H,2,5H2,1H3,(H,10,11) |
InChI Key |
SUWADQLLVXYSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2NC1 |
Origin of Product |
United States |
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